molecular formula C10H7Cl2N3 B6344090 2-Benzyl-4,6-dichloro-1,3,5-triazine CAS No. 26650-79-3

2-Benzyl-4,6-dichloro-1,3,5-triazine

Cat. No.: B6344090
CAS No.: 26650-79-3
M. Wt: 240.09 g/mol
InChI Key: HLHINYIRBZWBEF-UHFFFAOYSA-N
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Description

2-Benzyl-4,6-dichloro-1,3,5-triazine is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with benzyl and dichloro groups. This compound is known for its stability and versatility, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-4,6-dichloro-1,3,5-triazine can be synthesized through the reaction of cyanuric chloride with benzylmagnesium chloride. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions . Another method involves the reaction of cyanuric chloride with benzylamine in the presence of a base like sodium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Mechanism of Action

The mechanism of action of 2-Benzyl-4,6-dichloro-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the triazine ring are susceptible to attack by nucleophiles, leading to the formation of various substituted derivatives. This reactivity is exploited in the synthesis of complex molecules and in various industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-4,6-dichloro-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the benzyl group enhances its stability and makes it suitable for various applications in organic synthesis and industrial processes .

Biological Activity

2-Benzyl-4,6-dichloro-1,3,5-triazine is a member of the triazine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The triazine core is known for its potential as a scaffold for developing compounds with various pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities.

This compound (CAS No. 26650-79-3) has a molecular formula of C10H7Cl2N5 and features a benzyl group attached to a dichlorinated triazine ring. Its structure allows for various substitutions that can enhance its biological activity.

Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties. A study highlighted its effectiveness against viruses from the Flaviviridae family. The compound inhibits viral entry and replication processes, showcasing potential as an antiviral agent .

Table 1: Antiviral Activity Against Various Viruses

Virus TypeActivity LevelSelectivity Index
Herpes Simplex Virus Type 1 (HSV-1)SignificantHigh
Hepatitis C Virus (HCV)ModerateModerate

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that it has comparable potency to some standard antibiotics .

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)Comparison to Standard
E. coli50Comparable to Ceftriaxone
S. aureus40Stronger than Penicillin

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in tumorigenesis .

Table 3: Anticancer Efficacy Against Different Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Enzyme inhibition

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzyme activity and influence cellular pathways that lead to desired therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes critical for viral replication and cancer cell proliferation.
  • Cellular Apoptosis : Induces programmed cell death in cancer cells through various signaling pathways.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Antiviral Efficacy : In a controlled study involving patients with HSV infections, administration of the compound resulted in significant reductions in viral load compared to placebo groups.
  • Antibacterial Trials : In vitro studies showed that the compound effectively reduced bacterial counts in cultures infected with multidrug-resistant strains.

Properties

IUPAC Name

2-benzyl-4,6-dichloro-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c11-9-13-8(14-10(12)15-9)6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHINYIRBZWBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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